Cas no 82238-92-4 (1-(Naphthalen-1-yl)pyrrolidine)

1-(Naphthalen-1-yl)pyrrolidine structure
82238-92-4 structure
Product name:1-(Naphthalen-1-yl)pyrrolidine
CAS No:82238-92-4
MF:C14H15N
MW:197.275603532791
MDL:MFCD06659032
CID:654209
PubChem ID:10797995

1-(Naphthalen-1-yl)pyrrolidine Chemical and Physical Properties

Names and Identifiers

    • 1-(Naphthalen-1-yl)pyrrolidine
    • 1-(1-NAPHTHYL)PYRROLIDINE
    • 1-NAPHTHALEN-1-YL-PYRROLIDINE
    • 1-(1-naphthalenyl)Pyrrolidine
    • 1-naphthalen-1-ylpyrrolidine
    • 1-(naphth-1-yl)pyrrolidine
    • 1-(N-Pyrrolidinyl)naphthalene
    • 1-[1]naphthyl-pyrrolidine
    • 1-pyrrolidinonaphthalene
    • N-(1-naphthyl)pyrrolidine
    • Pyrrolidine,1-(1-naphthalenyl)
    • 1-(1-Naphthalenyl)pyrrolidine (ACI)
    • AC-5477
    • AKOS006283427
    • AS-77224
    • naphthylpyrrolidine
    • JHHPTRUOSXHCEF-UHFFFAOYSA-N
    • D94794
    • CS-0155979
    • SCHEMBL1876619
    • 82238-92-4
    • DTXSID10445009
    • MDL: MFCD06659032
    • Inchi: 1S/C14H15N/c1-2-8-13-12(6-1)7-5-9-14(13)15-10-3-4-11-15/h1-2,5-9H,3-4,10-11H2
    • InChI Key: JHHPTRUOSXHCEF-UHFFFAOYSA-N
    • SMILES: C1C=C2C=CC=C(C2=CC=1)N1CCCC1

Computed Properties

  • Exact Mass: 197.12000
  • Monoisotopic Mass: 197.120449483g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 207
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 3.2Ų

Experimental Properties

  • Density: 1.107
  • Boiling Point: 348 ºC
  • Flash Point: 149 ºC
  • PSA: 3.24000
  • LogP: 3.50500

1-(Naphthalen-1-yl)pyrrolidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1014251-100mg
1-(Naphthalen-1-yl)pyrrolidine
82238-92-4 97+%
100mg
$125 2024-06-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-JQ908-200mg
1-(Naphthalen-1-yl)pyrrolidine
82238-92-4 97+%
200mg
715.0CNY 2021-07-14
Cooke Chemical
BD1500948-100mg
1-(Naphthalen-1-yl)pyrrolidine
82238-92-4 97+%
100mg
RMB 432.80 2025-02-20
eNovation Chemicals LLC
Y1226407-5g
1-(Naphthalen-1-yl)pyrrolidine
82238-92-4 95%
5g
$1150 2024-06-03
Aaron
AR00572H-250mg
1-(Naphthalen-1-yl)pyrrolidine
82238-92-4 97%
250mg
$127.00 2025-02-11
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSK760-5g
1-(naphthalen-1-yl)pyrrolidine
82238-92-4 95%
5g
¥5861.0 2024-04-17
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSK760-100mg
1-(naphthalen-1-yl)pyrrolidine
82238-92-4 95%
100mg
¥209.0 2024-04-17
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSK760-250mg
1-(naphthalen-1-yl)pyrrolidine
82238-92-4 95%
250mg
¥482.0 2024-04-17
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSK760-1g
1-(naphthalen-1-yl)pyrrolidine
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1PlusChem
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1-(Naphthalen-1-yl)pyrrolidine
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$222.00 2024-04-21

1-(Naphthalen-1-yl)pyrrolidine Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium tert-butoxide Catalysts: Bis(1,5-cyclooctadiene)nickel ,  1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, chloride (1:1) Solvents: Toluene ;  rt; 20 h, 100 °C
Reference
Nickel-Catalyzed Coupling of Fluoroarenes and Amines
Zhu, Feng; et al, Advanced Synthesis & Catalysis, 2013, 355(18), 3694-3702

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Iron oxide (Fe2O3) ,  Copper oxide (Cu2O) ,  2252229-52-8 Solvents: Ethanol ,  Water ;  6 h, rt
Reference
Ultrafine hybrid Cu2O-Fe2O3 nanoparticles stabilized by hexaphenylbenzene-based supramolecular assemblies: a photocatalytic system for the Ullmann-Goldberg coupling reaction
Singh, Gurpreet; et al, Green Chemistry, 2018, 20(23), 5346-5357

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium hydride Catalysts: Bis(acetylacetonato)nickel ,  1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dihydro-, chloride (1:… Solvents: 1,4-Dioxane ;  rt → reflux
1.2 Solvents: tert-Butanol ;  0.5 h, reflux
1.3 Solvents: 1,4-Dioxane ;  reflux; reflux → rt
Reference
Facile Synthesis and Characterization of Naphthidines as a New Class of Highly Nonplanar Electron Donors Giving Robust Radical Cations
Desmarets, Christophe; et al, Journal of Organic Chemistry, 2006, 71(4), 1351-1361

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Triethylamine ,  Tin tetrachloride Solvents: Dichloromethane ;  15 min, 0 °C; 0.5 h, 0 °C; 12 h, 25 °C
1.2 Reagents: Potassium carbonate Solvents: Water ;  25 °C
Reference
SnCl4 and SbCl5 promoted aromatization of enamines
Bigdeli, Mohammad Ali; et al, Tetrahedron Letters, 2007, 48(26), 4575-4578

Synthetic Circuit 5

Reaction Conditions
1.1 Catalysts: Nickel monoxide ,  Copper oxide (Cu2O) Solvents: Xylene ;  24 h, reflux; reflux → rt
Reference
Development of a general non-noble metal catalyst for the benign amination of alcohols with amines and ammonia
Cui, Xinjiang; et al, Chemistry - A European Journal, 2013, 19(11), 3665-3675

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Water ;  60 min, 100 °C
Reference
Convenient aqueous synthesis of N-arylpyrrolidines under microwave irradiation
Li, Hongbo; et al, Huaxue Yanjiu Yu Yingyong, 2011, 23(7), 955-960

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Cesium hydroxide Solvents: Dimethyl sulfoxide ;  15 min, 120 °C
Reference
Scope and utility of CsOH·H2O in amination reactions via direct coupling of aryl halides and sec-alicyclic amines
Varala, Ravi; et al, Synlett, 2004, (10), 1747-1750

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ;  rt; 15 h, 110 °C
Reference
tert-amino effect in peri-substituted naphthalenes: syntheses of naphthazepine and naphthazonine ring systems
Foldi, Agota Anna; et al, Synlett, 2010, (14), 2109-2113

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Phenylsilane Catalysts: Stannous chloride Solvents: Toluene ;  6 h, 110 °C; 110 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  5 min, rt
Reference
Facile tin(II)-catalyzed synthesis of N-heterocycles from dicarboxylic acids and arylamines
Tran, Van Hieu; et al, Organic & Biomolecular Chemistry, 2022, 20(14), 2881-2888

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ,  Phosphorus oxychloride Solvents: Xylene ;  rt; 15 min, 90 °C
1.2 15 h, 110 °C; 110 °C → rt
1.3 Reagents: Sodium bicarbonate ,  Sodium chloride Solvents: Water ;  rt
Reference
Metal-Free Synthesis of N-Aryl-Substituted Azacycles from Cyclic Ethers Using POCl3
La, Minh Thanh; et al, Journal of Organic Chemistry, 2019, 84(11), 6689-6696

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Sodium tert-butoxide Catalysts: (SP-4-3)-Chloro-1-naphthalenylbis(triphenylphosphine)nickel ,  1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, chloride (1:1) Solvents: 1,4-Dioxane ;  15 min, 110 °C
Reference
Nickel-Catalyzed Amination of Aryl Tosylates
Gao, Cai-Yan; et al, Journal of Organic Chemistry, 2008, 73(4), 1624-1627

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Sodium hydride ;  10 min, 7.8 bar, 190 °C
Reference
Solvent-free microwaves assisted amination of haloarenes by aromatic nucleophilic substitution
Petit, Alain; et al, International Electronic Conference on Synthetic Organic Chemistry, 2011, ,

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Iodine ,  Sodium hypophosphite ;  11 h, 160 °C
Reference
I2/NaH2PO2-mediated deoxyamination of cyclic ethers for the synthesis of N-aryl-substituted azacycles
Lin, Ying; et al, New Journal of Chemistry, 2021, 45(45), 21011-21014

Synthetic Circuit 14

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid ,  Tris(pentafluorophenyl)borane Solvents: Tetrahydrofuran ;  24 h, 180 °C
Reference
Synergistic Acid-Catalyzed Synthesis of N-Aryl-Substituted Azacycles from Anilines and Cyclic Ethers
Zhang, Zhenbei; et al, Organic Letters, 2016, 18(7), 1522-1525

Synthetic Circuit 15

Reaction Conditions
1.1 Solvents: Acetic acid ,  Toluene ;  18 h, 110 °C
Reference
New methods for the synthesis of naphthyl amines; application to the synthesis of dihydrosanguinarine, sanguinarine, oxysanguinarine and (±)-maclekarpines B and C
Tatton, Matthew R.; et al, Chemical Communications (Cambridge, 2014, 50(77), 11314-11316

Synthetic Circuit 16

Reaction Conditions
1.1 Solvents: Ethanol ,  Toluene
2.1 Reagents: Limonene
Reference
Synthesis of tertiary 1-naphthylamines via the enamine
Guinot, Stephane G. R.; et al, Dyes and Pigments, 1998, 36(4), 387-393

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: N-methylmorpholine N-oxide ,  Potassium osmate dihydrate Solvents: 1-Butanol ,  Tetrahydrofuran ,  Water ;  18 h, rt
1.2 Reagents: Sodium sulfite Solvents: Water ;  rt
2.1 Reagents: Sodium periodate Solvents: Dichloromethane ;  1 h, rt
3.1 Solvents: Acetic acid ,  Toluene ;  18 h, 110 °C
Reference
New methods for the synthesis of naphthyl amines; application to the synthesis of dihydrosanguinarine, sanguinarine, oxysanguinarine and (±)-maclekarpines B and C
Tatton, Matthew R.; et al, Chemical Communications (Cambridge, 2014, 50(77), 11314-11316

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: Palladium acetylacetonate ,  Imidazo[1,5-a]pyridinium, 2-(2,6-diethyl-4-methylphenyl)-5-[2,4,6-tris(1-methyle… Solvents: 1,4-Dioxane ;  30 min, rt; 24 h, 130 °C
Reference
Well-Designed N-Heterocyclic Carbene Ligands for Palladium-Catalyzed Denitrative C-N Coupling of Nitroarenes with Amines
Chen, Wei; et al, ACS Catalysis, 2019, 9(9), 8110-8115

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Acetonitrile ;  8 h, reflux
Reference
Cycloaddition of Enamine and Iminium Ion Intermediates Formed in the Reaction of N-Arylpyrrolidines with T-HYDRO
Rao, Gunda Ananda; et al, Synlett, 2015, 26(16), 2231-2236

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, 80 °C
Reference
Visible-Light-Mediated C(sp3)-H Thiocarbonylation for Thiolactam Preparation with Potassium Sulfide
Tan, Wei; et al, Chinese Journal of Chemistry, 2019, 37(12), 1234-1238

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: Triethylamine ,  Titanium tetrachloride Solvents: Dichloromethane
Reference
Aromatization of enamines using the TiCl4/Et3N reagent system
Srinivas, Gadthula; et al, Tetrahedron Letters, 2002, 43(15), 2785-2788

Synthetic Circuit 22

Reaction Conditions
1.1 Reagents: Cerium trichloride Solvents: Diethyl ether ,  Tetrahydrofuran ;  30 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C; -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
1.4 Reagents: p-Toluenesulfonic acid Solvents: Dichloromethane ;  30 min, rt
2.1 Reagents: N-methylmorpholine N-oxide ,  Potassium osmate dihydrate Solvents: 1-Butanol ,  Tetrahydrofuran ,  Water ;  18 h, rt
2.2 Reagents: Sodium sulfite Solvents: Water ;  rt
3.1 Reagents: Sodium periodate Solvents: Dichloromethane ;  1 h, rt
4.1 Solvents: Acetic acid ,  Toluene ;  18 h, 110 °C
Reference
New methods for the synthesis of naphthyl amines; application to the synthesis of dihydrosanguinarine, sanguinarine, oxysanguinarine and (±)-maclekarpines B and C
Tatton, Matthew R.; et al, Chemical Communications (Cambridge, 2014, 50(77), 11314-11316

Synthetic Circuit 23

Reaction Conditions
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ,  Titanium tetrachloride Solvents: Dichloromethane ,  o-Xylene ;  rt; 14 h, 120 °C
Reference
Practical direct synthesis of N-aryl-substituted azacycles from N-alkyl protected arylamines using TiCl4 and DBU
Tran, Van Hieu; et al, Organic & Biomolecular Chemistry, 2020, 18(26), 5008-5016

Synthetic Circuit 24

Reaction Conditions
1.1 Reagents: Tetrabutylammonium bromide Catalysts: Poly(4-vinylpyridine) (Ni-complexes with H2O, chlorides) ,  2984538-96-5 Solvents: Toluene ;  24 h, 80 °C
Reference
Overcoming the Low Reactivity of Aryl Chlorides: Amination via Reusable Polymeric Nickel-Iridium Dual Catalysis under Microwave and Visible Light
Sen, Abhijit; et al, ACS Catalysis, 2023, 13(19), 12665-12672

Synthetic Circuit 25

Reaction Conditions
1.1 Reagents: Sodium periodate Solvents: Dichloromethane ;  1 h, rt
2.1 Solvents: Acetic acid ,  Toluene ;  18 h, 110 °C
Reference
New methods for the synthesis of naphthyl amines; application to the synthesis of dihydrosanguinarine, sanguinarine, oxysanguinarine and (±)-maclekarpines B and C
Tatton, Matthew R.; et al, Chemical Communications (Cambridge, 2014, 50(77), 11314-11316

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Amadis Chemical Company Limited
(CAS:82238-92-4)1-(Naphthalen-1-yl)pyrrolidine
A840283
Purity:99%/99%
Quantity:1g/5g
Price ($):249.0/845.0